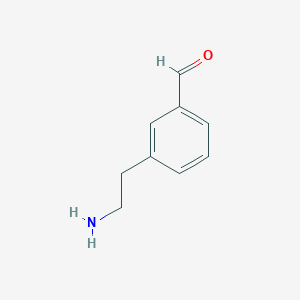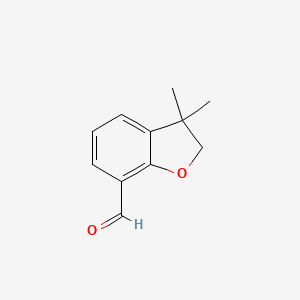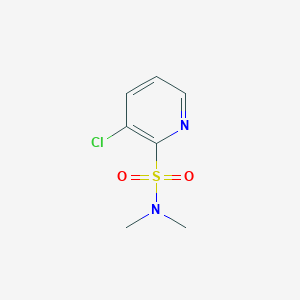
Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a phosphorothioic acid core bonded to a diethylaminoethyl group and a cyclic trimethylene ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester typically involves the reaction of phosphorothioic acid derivatives with diethylaminoethyl and cyclic trimethylene groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions
Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphorothioic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphorothioic acid esters.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the replacement of the diethylaminoethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various phosphorothioic acid derivatives and esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
作用机制
The mechanism of action of Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl) O-ethyl ester: Similar in structure but with different ester groups.
Amiton: Another organophosphorus compound with similar applications but different molecular structure.
Uniqueness
Phosphorothioic acid, S-(2-diethylaminoethyl) O,O-cyclic trimethylene ester is unique due to its cyclic trimethylene ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
属性
CAS 编号 |
58607-59-3 |
|---|---|
分子式 |
C9H20NO3PS |
分子量 |
253.30 g/mol |
IUPAC 名称 |
N,N-diethyl-2-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C9H20NO3PS/c1-3-10(4-2)6-9-15-14(11)12-7-5-8-13-14/h3-9H2,1-2H3 |
InChI 键 |
LOPDJGDOYORFPQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCSP1(=O)OCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


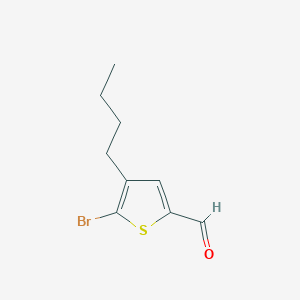
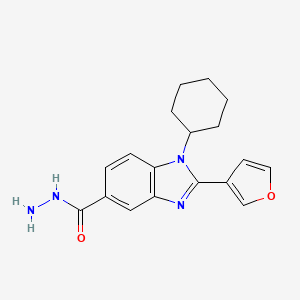

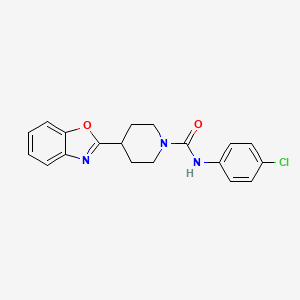
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
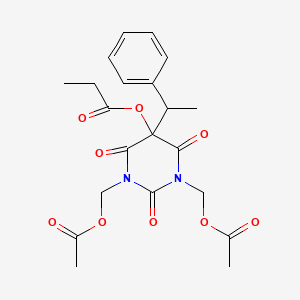

![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)


